molecular formula C15H12N2O2 B13886096 2-(4-Aminophenyl)-4-methylisoindole-1,3-dione

2-(4-Aminophenyl)-4-methylisoindole-1,3-dione

Cat. No.: B13886096
M. Wt: 252.27 g/mol
InChI Key: RAJCSOPKMYGBIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Aminophenyl)-4-methylisoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives. Isoindoles are heterocyclic compounds containing a fused ring system composed of a benzene ring and a pyrrole ring. The presence of an amino group on the phenyl ring and a methyl group on the isoindole ring makes this compound unique and potentially useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Aminophenyl)-4-methylisoindole-1,3-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-nitrobenzaldehyde and phthalic anhydride.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate compound.

    Reduction: The intermediate compound is then subjected to reduction using a reducing agent like sodium borohydride or hydrogen gas in the presence of a palladium catalyst to convert the nitro group to an amino group.

    Cyclization: The final step involves cyclization of the reduced intermediate to form this compound. This can be achieved by heating the intermediate in the presence of a dehydrating agent like phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Aminophenyl)-4-methylisoindole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.

    Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine, chlorine, sulfuric acid, and nitric acid under controlled conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines or hydrazines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-(4-Aminophenyl)-4-methylisoindole-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a ligand for binding to specific biomolecules.

    Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-(4-Aminophenyl)-4-methylisoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to DNA, leading to the inhibition of DNA replication and transcription. Additionally, it can interact with enzymes and proteins involved in cell signaling pathways, thereby modulating cellular processes such as apoptosis and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)benzothiazole: Known for its potent antimicrobial and anticancer properties.

    2-(4-Aminophenyl)benzoxazole: Exhibits similar biological activities and is used in medicinal chemistry.

    2-(4-Aminophenyl)benzimidazole: Another compound with significant biological activities, including anticancer and antimicrobial effects.

Uniqueness

2-(4-Aminophenyl)-4-methylisoindole-1,3-dione is unique due to its specific structural features, such as the presence of a methyl group on the isoindole ring and an amino group on the phenyl ring. These structural attributes contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-(4-aminophenyl)-4-methylisoindole-1,3-dione

InChI

InChI=1S/C15H12N2O2/c1-9-3-2-4-12-13(9)15(19)17(14(12)18)11-7-5-10(16)6-8-11/h2-8H,16H2,1H3

InChI Key

RAJCSOPKMYGBIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N(C2=O)C3=CC=C(C=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.